
Methyl 3,3-dimethylpentanoate
Übersicht
Beschreibung
“Methyl 3,3-dimethylpentanoate” is a chemical compound with the CAS Number: 101186-01-0 . It has a molecular weight of 144.21 and its IUPAC name is methyl 3,3-dimethylpentanoate . It is a liquid at room temperature .
Molecular Structure Analysis
“Methyl 3,3-dimethylpentanoate” has a total of 25 bonds, including 9 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .Physical And Chemical Properties Analysis
“Methyl 3,3-dimethylpentanoate” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Analytical and Structural Characterization
- Methyl 3,3-dimethylpentanoate and its analogues have been studied for comprehensive analytical and structural characterization. Advanced techniques such as gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), X-ray diffraction, and spectroscopic methods like nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopies are used for this purpose. These studies are significant for broadening the understanding of such compounds, especially in forensic and clinical contexts (Dybowski et al., 2021).
Anticonvulsant and Antinociceptive Activity
- Methyl 3,3-dimethylpentanoate derivatives have been synthesized and evaluated for their anticonvulsant and antinociceptive activities. These compounds show promise in treating conditions like epilepsy and pain, indicating their potential in pharmaceutical applications (Kamiński et al., 2016).
Catalysis and Green Chemistry
- Dimethyl carbonate, related to methyl 3,3-dimethylpentanoate, has been explored for its use in catalytic reactions such as carboxymethylation, methylation, and dehydration of alcohols and phenols. These reactions highlight its role in green chemistry due to its non-toxic and environmentally friendly properties (Jin et al., 2016).
Synthesis and Biological Testing
- Various studies focus on the synthesis of methyl 3,3-dimethylpentanoate derivatives and testing their biological activities. These activities range from antiproliferative effects to potential applications in cancer treatment and histone deacetylase inhibition (El-Rayes et al., 2019).
Biochemical and Pharmacological Effects
- Investigations into the biochemical and pharmacological effects of methyl 3,3-dimethylpentanoate and its derivatives include studies on metabolism, antioxidant activities, and interactions with other biochemical processes. These insights are crucial for understanding the pharmacokinetics and potential therapeutic uses of these compounds (Xu et al., 2014).
Methylation Reactions in Medicinal Chemistry
- The compound has relevance in medicinal chemistry, particularly in methylation reactions. These reactions are crucial for modifying the pharmacological properties of organic molecules, making methyl 3,3-dimethylpentanoate derivatives valuable in drug development (Wu et al., 2021).
Safety and Hazards
“Methyl 3,3-dimethylpentanoate” is classified as a flammable liquid and vapour (H226). It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources. It should be stored in a well-ventilated place and kept cool .
Wirkmechanismus
Target of Action
Methyl 3,3-dimethylpentanoate is a chemical compound with the molecular formula C8H16O2 The primary targets of this compound are currently unknown
Biochemical Pathways
It’s worth noting that the compound could potentially interact with various metabolic pathways, given its chemical structure
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 3,3-dimethylpentanoate, factors such as temperature, pH, and the presence of other substances could potentially affect its action . .
Eigenschaften
IUPAC Name |
methyl 3,3-dimethylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-5-8(2,3)6-7(9)10-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCWFHVHMBOKPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396003 | |
| Record name | Methyl 3,3-dimethylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101186-01-0 | |
| Record name | Methyl 3,3-dimethylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3,3-dimethylpentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


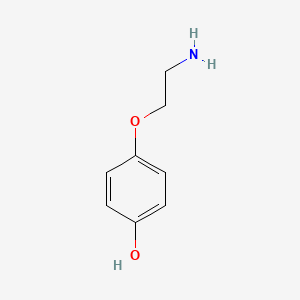
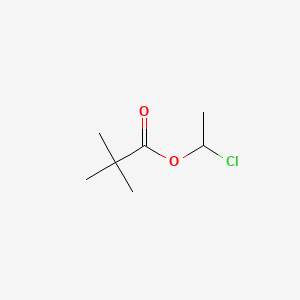


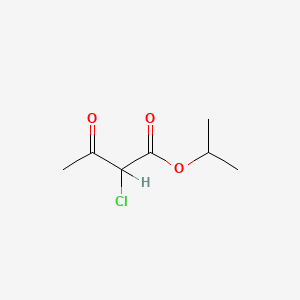
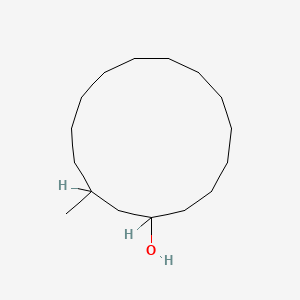
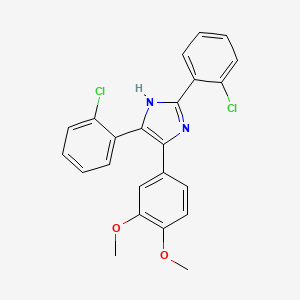
![[2-(1-Methylethyl)phenoxy]acetonitrile](/img/structure/B1622550.png)
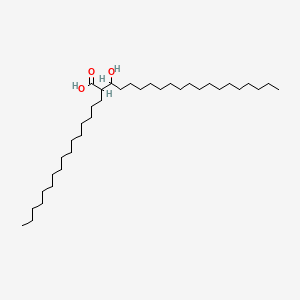

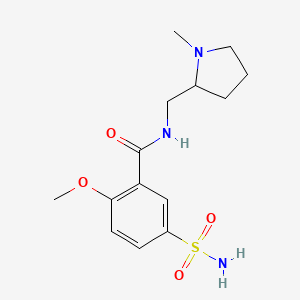
![4-[(4-Nitrophenyl)azo]-O-toluidine](/img/structure/B1622556.png)
